An In-Depth Technical Guide to Hexyl Methacrylate: Chemical Properties, Structure, and Polymerization
An In-Depth Technical Guide to Hexyl Methacrylate: Chemical Properties, Structure, and Polymerization
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hexyl methacrylate (B99206) is an important monomer in polymer chemistry, valued for its contribution to the flexibility and hydrophobicity of copolymers. This technical guide provides a comprehensive overview of the chemical and physical properties of hexyl methacrylate, its molecular structure, and detailed protocols for its synthesis and polymerization. Furthermore, it delves into the characterization of both the monomer and the resulting polymer, poly(hexyl methacrylate), employing various analytical techniques. This document is intended to serve as a valuable resource for researchers and professionals engaged in materials science, polymer chemistry, and drug development, offering insights into the manipulation and application of this versatile monomer.
Chemical Structure and Identification
Hexyl methacrylate, with the IUPAC name hexyl 2-methylprop-2-enoate, is the ester of methacrylic acid and hexanol.[1][2][3] Its chemical structure consists of a six-carbon hexyl group attached to the oxygen of the methacrylate moiety.
Caption: Chemical structure of hexyl methacrylate.
Table 1: Chemical Identifiers of Hexyl Methacrylate
| Identifier | Value |
| IUPAC Name | hexyl 2-methylprop-2-enoate[1][2][3] |
| CAS Number | 142-09-6[1][2][3] |
| Molecular Formula | C₁₀H₁₈O₂[1] |
| Molecular Weight | 170.25 g/mol [1] |
| SMILES | CCCCCCOC(=O)C(=C)C[1] |
| InChI Key | LNCPIMCVTKXXOY-UHFFFAOYSA-N[1] |
Physicochemical Properties
Hexyl methacrylate is a clear, colorless liquid with a characteristic fruity odor.[1] It is sparingly soluble in water but soluble in many organic solvents.
Table 2: Physical and Chemical Properties of Hexyl Methacrylate
| Property | Value |
| Appearance | Clear, colorless liquid[1] |
| Boiling Point | 203 °C (lit.)[2][4] |
| Density | 0.863 g/mL at 25 °C (lit.)[2][4] |
| Refractive Index (n20/D) | 1.432 (lit.)[4] |
| Flash Point | 77.8 °C (closed cup)[4] |
| Vapor Pressure | 0.13 mmHg at 25 °C (est.) |
Experimental Protocols
Synthesis of Hexyl Methacrylate via Fischer Esterification
This protocol describes the synthesis of hexyl methacrylate from methacrylic acid and 1-hexanol (B41254) using an acid catalyst.
Caption: Workflow for the synthesis of hexyl methacrylate.
Methodology:
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Reaction Setup: In a round-bottom flask equipped with a Dean-Stark trap, a condenser, and a magnetic stirrer, combine methacrylic acid (1.0 eq), 1-hexanol (1.2 eq), and toluene (as a solvent to facilitate azeotropic removal of water).
-
Catalyst Addition: Add a catalytic amount of an acid catalyst, such as p-toluenesulfonic acid (0.02 eq).
-
Reaction: Heat the mixture to reflux. The water produced during the esterification will be collected in the Dean-Stark trap. Monitor the reaction progress by observing the amount of water collected.
-
Work-up: Once the theoretical amount of water has been collected, cool the reaction mixture to room temperature.
-
Purification:
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄).
-
Filter the drying agent.
-
Remove the toluene solvent under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain pure hexyl methacrylate.
-
Radical Polymerization of Hexyl Methacrylate
This protocol outlines the bulk free-radical polymerization of hexyl methacrylate to form poly(hexyl methacrylate).
Caption: Workflow for the radical polymerization of hexyl methacrylate.
Methodology:
-
Preparation: Place hexyl methacrylate monomer in a reaction vessel. Add a free-radical initiator, such as azobisisobutyronitrile (AIBN), at a desired concentration (e.g., 0.1 mol%).
-
Degassing: Purge the mixture with an inert gas (e.g., nitrogen or argon) for at least 30 minutes to remove dissolved oxygen, which can inhibit polymerization.
-
Polymerization: Heat the reaction mixture to a temperature sufficient to decompose the initiator and initiate polymerization (typically 60-80 °C for AIBN). The viscosity of the solution will increase as the polymer forms.
-
Isolation: After the desired reaction time, cool the mixture to room temperature.
-
Purification: Dissolve the resulting polymer in a suitable solvent, such as tetrahydrofuran (B95107) (THF). Precipitate the polymer by slowly adding the solution to a non-solvent, such as methanol. Filter the precipitated polymer and dry it under vacuum to a constant weight.
Characterization of Hexyl Methacrylate and Poly(hexyl methacrylate)
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Used to confirm the structure of the hexyl methacrylate monomer and to determine the conversion of monomer to polymer. Key signals for the monomer include the vinyl protons and the protons of the hexyl chain.
-
¹³C NMR: Provides detailed information about the carbon skeleton of the monomer and the microstructure of the polymer.
Fourier-Transform Infrared (FTIR) Spectroscopy:
-
FTIR is used to identify the functional groups present in the monomer and polymer. For hexyl methacrylate, characteristic peaks include the C=O stretch of the ester and the C=C stretch of the alkene. The disappearance of the C=C peak indicates successful polymerization.
Chromatographic Analysis
Gas Chromatography-Mass Spectrometry (GC-MS):
-
GC-MS is employed to assess the purity of the hexyl methacrylate monomer.
Gel Permeation Chromatography (GPC):
-
GPC is used to determine the molecular weight and molecular weight distribution (polydispersity index, PDI) of the synthesized poly(hexyl methacrylate).
Thermal Analysis
Differential Scanning Calorimetry (DSC):
-
DSC is used to determine the glass transition temperature (Tg) of poly(hexyl methacrylate), which is a critical property for understanding its physical state and mechanical properties.
Thermogravimetric Analysis (TGA):
-
TGA provides information on the thermal stability and decomposition profile of the polymer.
Table 3: Typical Characterization Data for Poly(hexyl methacrylate)
| Property | Typical Value |
| Glass Transition Temperature (Tg) | -5 °C |
| Appearance | Varies from a viscous liquid to a solid depending on molecular weight |
| Solubility | Soluble in solvents like THF, toluene, and benzene; insoluble in methanol and ethanol. |
Applications in Research and Drug Development
The properties of poly(hexyl methacrylate), such as its low glass transition temperature and hydrophobicity, make it a valuable component in various applications:
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Coatings and Adhesives: It can be used to formulate flexible and durable coatings and adhesives.[5]
-
Biomaterials: Copolymers containing hexyl methacrylate are explored for use in biomedical applications, including drug delivery systems and tissue engineering scaffolds, where its properties can be tuned to control drug release rates and cell interactions.
-
Dental Materials: Methacrylate polymers are widely used in dental composites and adhesives. The inclusion of hexyl methacrylate can modify the mechanical properties and hydrophobicity of these materials.
Safety and Handling
Hexyl methacrylate is a combustible liquid and can cause skin and eye irritation.[2] It is important to handle this chemical in a well-ventilated area and to use appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Store in a cool, dry place away from sources of ignition.[6] For detailed safety information, refer to the Safety Data Sheet (SDS).[2][6]
Conclusion
This technical guide has provided a detailed overview of the chemical properties, structure, synthesis, and characterization of hexyl methacrylate and its corresponding polymer. The experimental protocols and characterization data presented herein offer a solid foundation for researchers and professionals working with this monomer. The versatility of hexyl methacrylate makes it a valuable building block for the creation of a wide range of polymeric materials with tailored properties for various applications, from industrial coatings to advanced drug delivery systems.
References
- 1. Hexyl methacrylate | C10H18O2 | CID 8872 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemicalbook.com [chemicalbook.com]
- 3. Hexyl methacrylate | 142-09-6 [chemicalbook.com]
- 4. 甲基丙烯酸正己酯 98%, contains 100 ppm MEHQ | Sigma-Aldrich [sigmaaldrich.com]
- 5. POLY(N-HEXYL METHACRYLATE) CAS:25087-17-6 - Ruixibiotech [ruixibiotech.com]
- 6. fishersci.com [fishersci.com]
